molecular formula C23H24N2O6 B11496476 5-Benzyl-1-ethyl-3-(2-hydroxy-5-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

5-Benzyl-1-ethyl-3-(2-hydroxy-5-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11496476
M. Wt: 424.4 g/mol
InChI Key: QRYRWGOVFXJNOH-UHFFFAOYSA-N
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Description

5-BENZYL-1-ETHYL-3-(2-HYDROXY-5-METHOXYPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a benzyl group, an ethyl group, a hydroxy-methoxyphenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-1-ETHYL-3-(2-HYDROXY-5-METHOXYPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole ring, followed by the introduction of the benzyl and ethyl groups through substitution reactions. The hydroxy-methoxyphenyl group is then added via electrophilic aromatic substitution. The final steps involve oxidation and cyclization to form the complete structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The benzyl and ethyl groups, along with the hydroxy-methoxyphenyl group, allow it to bind to specific sites on proteins, inhibiting their function or altering their activity. The pyrrole ring plays a crucial role in stabilizing these interactions through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-BENZYL-1-ETHYL-3-(2-HYDROXY-5-METHOXYPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID apart is its combination of functional groups and the specific arrangement of these groups. This unique structure provides it with distinct chemical properties and biological activities that are not found in other similar compounds .

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

5-benzyl-3-ethyl-1-(2-hydroxy-5-methoxyphenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C23H24N2O6/c1-3-23(22(29)30)18-17(19(24-23)15-11-14(31-2)9-10-16(15)26)20(27)25(21(18)28)12-13-7-5-4-6-8-13/h4-11,17-19,24,26H,3,12H2,1-2H3,(H,29,30)

InChI Key

QRYRWGOVFXJNOH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2C(C(N1)C3=C(C=CC(=C3)OC)O)C(=O)N(C2=O)CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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